3-Hydroxyacetaminophen
Overview
Description
Acetaminophen metabolite 3-hydroxy-acetaminophen is a derivative of acetaminophen, which is widely used as an analgesic and antipyretic. This metabolite is formed during the metabolic process of acetaminophen in the liver. It is considered a non-toxic catechol metabolite and plays a role in the detoxification pathway of acetaminophen .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-acetaminophen typically involves the hydroxylation of acetaminophen. This can be achieved through various chemical reactions, including the use of oxidizing agents. One common method involves the use of cytochrome P450 enzymes, which catalyze the hydroxylation of acetaminophen to form 3-hydroxy-acetaminophen .
Industrial Production Methods
In an industrial setting, the production of 3-hydroxy-acetaminophen may involve biotechnological approaches using engineered microorganisms that express cytochrome P450 enzymes. These microorganisms can be cultured in bioreactors under controlled conditions to produce the metabolite in large quantities .
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-acetaminophen undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form quinone derivatives.
Reduction: It can be reduced back to acetaminophen under certain conditions.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, sulfonating agents.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Acetaminophen.
Substitution: Various substituted acetaminophen derivatives.
Scientific Research Applications
3-hydroxy-acetaminophen has several scientific research applications:
Chemistry: Used as a model compound to study the metabolic pathways of acetaminophen and its detoxification mechanisms.
Biology: Investigated for its role in cellular detoxification processes and its interaction with cytochrome P450 enzymes.
Medicine: Studied for its potential protective effects against acetaminophen-induced liver toxicity.
Industry: Utilized in the development of biotechnological processes for the production of acetaminophen metabolites .
Mechanism of Action
The mechanism of action of 3-hydroxy-acetaminophen involves its role in the detoxification pathway of acetaminophen. It is formed through the hydroxylation of acetaminophen by cytochrome P450 enzymes. This metabolite is less toxic compared to other acetaminophen metabolites, such as N-acetyl-p-benzoquinone imine, and helps in reducing oxidative stress and preventing liver damage .
Comparison with Similar Compounds
Similar Compounds
Acetaminophen glucuronide: Formed through glucuronidation, more water-soluble, excreted in urine.
Acetaminophen sulfate: Formed through sulfation, also more water-soluble and excreted in urine.
N-acetyl-p-benzoquinone imine: A toxic metabolite formed through oxidation, responsible for liver toxicity.
Uniqueness
3-hydroxy-acetaminophen is unique due to its non-toxic nature and its role in the detoxification pathway of acetaminophen. Unlike N-acetyl-p-benzoquinone imine, which is highly reactive and toxic, 3-hydroxy-acetaminophen does not cause significant oxidative stress or liver damage. This makes it an important compound in the study of acetaminophen metabolism and detoxification .
Properties
IUPAC Name |
N-(3,4-dihydroxyphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-5(10)9-6-2-3-7(11)8(12)4-6/h2-4,11-12H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFBMHOMTSBTSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50190960 | |
Record name | 3-Hydroxyacetaminophen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50190960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37519-14-5 | |
Record name | 3-Hydroxyacetaminophen | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37519-14-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydroxyacetaminophen | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037519145 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hydroxyacetaminophen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50190960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-HYDROXYACETAMINOPHEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IX22A3NJLN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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